
Assessing the Reproducibility of Published
(Rac)-Antineoplaston A10 Research: A

Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Antineoplaston A10

Cat. No.: B1222741 Get Quote

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

(Rac)-Antineoplaston A10, a substance first identified by Dr. Stanislaw Burzynski in the

1970s, has been the subject of considerable debate within the scientific community.[1][2]

Proponents suggest it may have anticancer properties, while regulatory bodies and

independent researchers have consistently cited a lack of robust, reproducible evidence to

support its efficacy and safety.[1][2][3] This guide provides a comparative analysis of the

available published research on Antineoplaston A10, focusing on the data presented and the

stated experimental methodologies to assess the current state of its reproducibility.

Understanding Antineoplaston A10
Antineoplaston A10 is chemically identified as 3-phenylacetylamino-2,6-piperidinedione.[3][4] It

was originally isolated from human urine but is now synthesized for clinical use.[3] The primary

active ingredient in the formulation used in clinical trials, often in combination with

Antineoplaston AS2-1, is phenylacetylglutamine (PAG).[3][5] The proposed, though not

conclusively demonstrated, mechanisms of action include the inhibition of oncogenes like RAS,

promotion of apoptosis, and activation of tumor suppressor genes.[5][6]
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The majority of clinical research on Antineoplaston A10 has been conducted at the Burzynski

Clinic.[1][2] These studies, primarily Phase II trials, have reported outcomes for various cancer

types, with a focus on brain tumors.[7][8][9][10] It is crucial to note that these findings have not

been independently replicated by other research institutions.[1][2]

Below is a summary of quantitative data from selected publications originating from the

Burzynski Clinic.

Table 1: Outcomes of Phase II Study of Antineoplaston A10 and AS2-1 in Recurrent Diffuse

Intrinsic Brain Stem Glioma[7]

Metric Result

Number of Evaluable Patients 10

Complete Response 20% (2 patients)

Partial Response 30% (3 patients)

Stable Disease 30% (3 patients)

Progressive Disease 20% (2 patients)

2-Year Survival 33.3%

Table 2: Outcomes of Antineoplaston Therapy in High-Grade, Recurrent, and Progressive

Brainstem Glioma[8]
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Metric Result

Number of Evaluable Patients 18

Complete Response 11%

Partial Response 11%

Stable Disease 39%

Progressive Disease 39%

2-Year Overall Survival 39%

5-Year Overall Survival 22%

6-Month Progression-Free Survival 39%

Table 3: Outcomes of Phase II Study of Antineoplaston A10 and AS2-1 in Children with Low-

Grade Astrocytomas[9]

Metric Result

Number of Evaluable Patients 16

Complete Response 25.0%

Partial Response 12.5%

Stable Disease 37.5%

5-Year Overall Survival 67.7%

10-Year Overall Survival 54.2%

5-Year Progression-Free Survival 48.1%

10-Year Progression-Free Survival 34.4%

Table 4: Outcomes of Phase II Study of Antineoplaston A10 and AS2-1 in Children with

Recurrent and Progressive Multicentric Glioma[10]
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Metric Result

Number of Evaluable Patients 11 (out of 12 enrolled)

Complete Response 33%

Partial Response 25%

Stable Disease 33%

Progressive Disease 0%

Experimental Protocols
The following outlines the general methodology for the administration of Antineoplaston A10

and AS2-1 as described in the published clinical trials.

General Treatment Protocol:

Administration: Antineoplaston A10 and AS2-1 are typically administered intravenously, often

in escalating doses.[7][8] In some cases, treatment may transition to an oral formulation.[10]

Dosage: The dosage varies significantly between studies and individual patients. For

example, in one study on recurrent diffuse intrinsic brain stem glioma, the average dosage of

Antineoplaston A10 was 11.3 g/kg/day and AS2-1 was 0.4 g/kg/day.[7] In another study on

high-grade brainstem glioma, the average dosage of A10 was 9.22 g/kg/day and AS2-1 was

0.31 g/kg/day.[8]

Treatment Duration: The duration of treatment can range from several weeks to many

months, continuing as long as the patient shows a response or stable disease without

unacceptable toxicity.[9][11]

Response Assessment: Tumor response is primarily assessed using imaging techniques

such as gadolinium-enhanced Magnetic Resonance Imaging (MRI) and, in some cases,

Positron Emission Tomography (PET) scans.[7][8]
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A significant challenge in assessing the reproducibility of Antineoplaston A10 research is the

lack of independent verification. The National Cancer Institute (NCI) and Cancer Research UK

have both noted that positive results have predominantly come from studies associated with Dr.

Burzynski's clinic and that other researchers have not been able to replicate these findings.[2]

[5]

Furthermore, the U.S. Food and Drug Administration (FDA) has not approved Antineoplaston

therapy for the treatment of any disease.[1][2] The FDA has also issued warning letters

regarding the conduct of clinical investigations at the Burzynski Clinic, citing issues with

adherence to investigational plans and protection of human subjects.[12]

Visualizing Proposed Mechanisms and Workflows
The following diagrams illustrate the proposed, though not definitively proven, signaling

pathway for Antineoplaston A10 and a generalized workflow for the clinical trials described in

the publications.
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Caption: Proposed signaling pathway of Antineoplaston A10.
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Caption: Generalized workflow for Antineoplaston clinical trials.

Conclusion
The reproducibility of the research on (Rac)-Antineoplaston A10 remains a significant point of

contention. While the publications from the Burzynski Clinic present data suggesting potential
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therapeutic effects, the lack of independent, peer-reviewed, and controlled studies makes it

impossible to validate these claims. The scientific community generally regards Antineoplaston

therapy as unproven.[13] For drug development professionals and researchers, the available

literature underscores the critical importance of rigorous, independent, and transparent clinical

trials in establishing the efficacy and safety of any new therapeutic agent. Until such studies on

Antineoplaston A10 are conducted and published, its clinical utility remains unsubstantiated.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-published-rac-antineoplaston-a10-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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